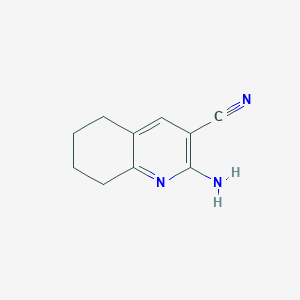

2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOFTCWMOSKYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217435 | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65242-19-5 | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This guide provides an in-depth exploration of the synthesis and characterization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its partially saturated analog, the 5,6,7,8-tetrahydroquinoline system, retains key electronic features while providing a three-dimensional geometry that is highly attractive for designing novel therapeutic agents. The title compound, this compound (molecular formula C10H11N3), serves as a crucial synthetic intermediate for the construction of more complex, fused heterocyclic systems, such as pyrimido[4,5-b]quinolines.[1] These resulting molecules are under active investigation for a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] The strategic placement of the amino and carbonitrile functionalities at the 2- and 3-positions, respectively, provides reactive handles for a variety of chemical transformations, making it a valuable building block in combinatorial chemistry and the development of compound libraries for high-throughput screening.

Synthesis: A Multicomponent Approach

The synthesis of this compound and its derivatives is most efficiently achieved through a one-pot, multi-component reaction (MCR). This strategy offers several advantages over traditional multi-step synthesis, including higher atom economy, reduced reaction times, and simpler purification procedures. The most common approach involves the condensation of a cyclic ketone, an aldehyde, and malononitrile in the presence of a basic catalyst.

Underlying Mechanism and Rationale

The reaction proceeds through a cascade of interconnected equilibria, beginning with a Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic benzylidenemalononitrile intermediate. Concurrently, the cyclic ketone reacts with a nitrogen source, typically ammonium acetate, to form an enamine. The subsequent Michael addition of the enamine to the benzylidenemalononitrile, followed by intramolecular cyclization and tautomerization, yields the final tetrahydroquinoline product. The use of a protic solvent like ethanol facilitates proton transfer steps, while the ammonium acetate serves as both the nitrogen source and a catalyst.

Experimental Protocol

This protocol describes a reliable method for the synthesis of a representative 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[2]

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Malononitrile

-

Ammonium Acetate

-

Absolute Ethanol

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add cyclohexanone (10 mmol), benzaldehyde (10 mmol), malononitrile (10 mmol), and a significant excess of ammonium acetate (80 mmol).

-

Add absolute ethanol (30-50 mL) as the solvent.

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will typically precipitate out of the solution. Isolate the solid product by filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

For further purification, recrystallize the product from a mixture of ethanol and DMF.[1]

Synthetic Workflow Diagram

Caption: A flowchart illustrating the key stages in the multi-component synthesis of this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, characteristic signals are expected in the following regions:

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include:

-

A peak for the nitrile carbon (-C≡N) in the δ 118-122 ppm region.

-

Signals corresponding to the sp²-hybridized carbons of the pyridine ring.

-

Signals for the sp³-hybridized carbons of the cyclohexyl ring.

-

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretching: The amino group will exhibit two characteristic sharp peaks in the range of 3300-3500 cm⁻¹.

-

C≡N Stretching: A strong, sharp absorption band corresponding to the nitrile group will be present around 2188-2200 cm⁻¹.[3]

-

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations will appear in the 1500-1650 cm⁻¹ region.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexyl ring will be observed just below 3000 cm⁻¹.

3.1.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 173.21 g/mol for the parent compound C10H11N3.[1]

Chromatographic and Physical Analysis

| Technique | Purpose | Typical Conditions/Observations |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl acetate/Hexane mixtures.[1] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (with 0.1% formic acid or TFA) is commonly used. |

| Melting Point | Purity and identification | A sharp melting point range indicates a high degree of purity. |

| X-ray Crystallography | Unambiguous structure determination | Provides precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[1] |

Characterization Workflow Diagram

Caption: A systematic workflow for the comprehensive characterization of the synthesized product.

Safety Considerations

As with all laboratory procedures, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Malononitrile is toxic and should be handled in a well-ventilated fume hood. All solvents are flammable and should be kept away from ignition sources. Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The multi-component synthesis of this compound offers an efficient and robust route to a highly valuable synthetic intermediate. The straightforward nature of the reaction, coupled with well-established characterization techniques, makes this an accessible yet important molecule for laboratories engaged in medicinal chemistry and drug discovery. The versatility of this scaffold ensures its continued relevance in the quest for novel therapeutic agents.

References

- This compound - Benchchem. (URL: )

- Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3- Carbonitrile Derivatives - Bentham Science Publisher. (URL: )

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv

- Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl) - NIH. (URL: )

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Foreword: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile core represents a privileged heterocyclic system, underpinning a class of molecules with demonstrated biological significance. Derivatives of this scaffold have shown promise in areas of critical therapeutic need, including the development of anticancer and antimalarial agents. Understanding the fundamental physicochemical properties of the parent molecule, this compound, is paramount for researchers, scientists, and drug development professionals. These properties govern a molecule's behavior from the laboratory bench to its potential physiological interactions, influencing solubility, absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides a comprehensive technical overview of the core physicochemical attributes of this compound, offering both established data and field-proven insights into its experimental characterization.

Molecular Identity and Structural Elucidation

A thorough understanding of a compound's identity is the bedrock of all subsequent physicochemical analysis. This section details the fundamental identifiers and structural features of this compound.

Chemical Identification

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 65242-19-5 | |

| Molecular Formula | C₁₀H₁₁N₃ | |

| Molecular Weight | 173.21 g/mol | |

| InChI Key | ZBOFTCWMOSKYLC-UHFFFAOYSA-N |

Synthesis Overview

The synthesis of this compound and its derivatives is typically achieved through a multicomponent reaction, a cornerstone of modern synthetic organic chemistry. A common and efficient approach involves the one-pot condensation of cyclohexanone, an appropriate aldehyde (or in the case of the parent compound, a formaldehyde equivalent or a related strategy), and malononitrile in the presence of a basic catalyst such as ammonium acetate. This methodology is valued for its atom economy and the ability to generate molecular complexity in a single synthetic operation.

Spectroscopic and Crystallographic Profile

Spectroscopic and crystallographic data provide an unambiguous fingerprint of a molecule, confirming its structure and offering insights into its electronic and conformational properties.

Spectroscopic Data

While a complete set of spectral data for the parent compound is not extensively published, key characteristic signals have been reported:

| Technique | Observed Signals | Interpretation | Reference |

| ¹H NMR | δ = 6.78 (s, 2H), 2.48 (dd, J = 14.3 Hz, 2H) | The singlet at 6.78 ppm is characteristic of the amino protons (-NH₂). The multiplet at 2.48 ppm corresponds to the protons on the cyclohexyl ring. | |

| IR Spectroscopy | 2211 cm⁻¹ (strong), 1650 cm⁻¹ | The strong absorption at 2211 cm⁻¹ is indicative of the nitrile group (-C≡N). The band at 1650 cm⁻¹ can be attributed to the C=N stretching vibration within the quinoline ring system. |

X-ray Crystallography

As of the latest literature review, a definitive single-crystal X-ray structure for the unsubstituted this compound has not been prominently reported. However, crystallographic data for numerous derivatives are available. For instance, the crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile reveals a triclinic crystal system with a P-1 space group. In many of these derivatives, the dihydropyridine and cyclohexene rings adopt sofa and envelope conformations, respectively. These studies provide valuable insights into the likely bond lengths, angles, and potential intermolecular interactions of the core scaffold.

Core Physicochemical Parameters

The physicochemical properties detailed in this section are critical for predicting the behavior of a compound in various experimental and biological systems. Due to a lack of extensive experimental data for the parent compound in the public domain, this section will also discuss established methodologies for their determination.

Physical State and Melting Point

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery, influencing everything from formulation to bioavailability. The "like dissolves like" principle is a foundational concept here; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Predicted Solubility: Based on its structure, which contains both polar (amino, nitrile) and non-polar (tetrahydroquinoline ring) moieties, this compound is expected to have limited solubility in water and higher solubility in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Experimental Determination of Solubility:

A standard protocol for determining the solubility of an organic compound involves the following steps:

-

Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg).

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments.

-

Equilibration: Vigorously mix the sample, often with the aid of a vortex mixer or sonicator, and allow it to equilibrate at a controlled temperature.

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Quantification (for quantitative solubility): If the compound dissolves, prepare a saturated solution. After equilibration, centrifuge the solution to pellet any undissolved solid. The concentration of the compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

Caption: A generalized workflow for the experimental determination of solubility.

Acidity/Basicity (pKa)

The pKa of a molecule is the pH at which it is 50% ionized. This is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and interaction with its target. The this compound scaffold contains a basic amino group.

Predicted pKa: While an experimental pKa is not available, computational prediction methods can provide an estimate. The basicity of the amino group is influenced by the electron-withdrawing effect of the adjacent cyano group and the aromatic system.

Experimental Determination of pKa:

Potentiometric titration is a classic and reliable method for pKa determination.

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent, often a mixture of water and an organic co-solvent for compounds with low aqueous solubility.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key determinant of a drug's ADME properties. A balanced LogP is often sought for oral drug candidates.

Predicted LogP: Computational tools can predict the LogP value based on the molecule's structure. The presence of the non-polar tetrahydroquinoline ring system suggests a degree of lipophilicity, which is tempered by the polar amino and nitrile groups.

Experimental Determination of LogP:

The shake-flask method is the gold standard for LogP determination.

-

Preparation: Prepare a solution of the compound in either water or octanol. The two solvents should be pre-saturated with each other.

-

Partitioning: Mix equal volumes of the octanol and aqueous phases in a separatory funnel and shake vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Biological Context and Therapeutic Relevance

The this compound scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Anticancer and Antimitotic Activity

Numerous studies have explored the potential of substituted 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles as anticancer agents. For instance, derivatives bearing a trimethoxyphenyl moiety have been synthesized and evaluated for their cytotoxic and antitubulin activities. The inhibition of tubulin polymerization is a clinically validated mechanism for cancer therapy.

Antimalarial Potential

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine and mefloquine being prominent examples. The this compound scaffold has been investigated as a potential starting point for the development of new antimalarial agents. The proposed mechanism of action for some quinoline-based antimalarials involves the inhibition of hemozoin formation in the malaria parasite.

Caption: The central role of the scaffold in developing bioactive compounds.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle this compound with the standard precautions for laboratory chemicals. For structurally related compounds, adherence to GHS guidelines is recommended, which includes the use of personal protective equipment (gloves, safety glasses), working in a well-ventilated area or fume hood, and avoiding inhalation of dust or vapors. In case of exposure, standard first-aid measures should be followed.

Conclusion and Future Directions

This compound is a versatile and valuable scaffold in medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and outlined standard methodologies for their experimental determination. While there is a need for more extensive experimental data on the parent compound, the existing knowledge on its derivatives highlights the therapeutic potential of this molecular framework. Future research should focus on the full experimental characterization of the parent scaffold to provide a more robust foundation for the rational design of novel therapeutic agents. The continued exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

- Alqasoumi, S. I., Al-Taweel, A. M., Alafeefy, A. M., Hamed, M. M., Noaman, E., & Ghorab, M. M. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939–6942.

-

Chemsrc. (n.d.). 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link]

- El-Sheref, E. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances, (45).

- Hebishy, A. M. S., et al. (2022). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile.

-

MDPI. (n.d.). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database. Retrieved January 17, 2026, from [Link]

-

PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 17, 2026, from [Link]

- S. I. Alqasoumi, A. M. Al-Taweel, A. M. Alafeefy, M. M. Hamed, E. Noaman, M. M. Ghorab, Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents, Bioorg. Med. Chem. Lett. 19 (2009) 6939–6942.

-

SpectraBase. (n.d.). 2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile. Retrieved January 17, 2026, from [Link]

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(9), 2828–2831.

- Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. (2025). Current Organic Chemistry.

- Youssif, B. G. M., et al. (2025). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances.

- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. (2022). Journal of Medicinal Chemistry, 65(15), 10447–10467.

A Technical Guide to the Spectroscopic Characterization of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and its Spectroscopic Implications

The structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile combines a partially saturated carbocyclic ring fused to a substituted pyridine ring. This unique arrangement of functional groups—an aromatic amine, a nitrile, and a tetralin-like fragment—gives rise to a distinct spectroscopic fingerprint.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic proton, the amine protons, and the four methylene groups of the tetrahydroquinoline ring. The chemical shifts and coupling patterns of the methylene protons will be indicative of their diastereotopic nature and the conformation of the saturated ring.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Key signals will include those for the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the saturated ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing nitrile group.

-

IR Spectroscopy: The IR spectrum will be characterized by distinct stretching frequencies for the N-H bonds of the primary amine, the C≡N bond of the nitrile group, and the C=C and C-N bonds within the heterocyclic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. Fragmentation patterns will likely involve the loss of small molecules such as HCN or NH₃, providing further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Spectral Data

The expected proton NMR chemical shifts are presented in the table below. These predictions are based on the analysis of similar structures and established chemical shift tables.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 | 7.0 - 7.5 | s | The chemical shift of this aromatic proton is influenced by the adjacent amino and nitrile groups. |

| -NH₂ | 6.5 - 7.0 | s (broad) | The broadness of this signal is due to quadrupole broadening and exchange with trace amounts of water. A signal at δ = 6.78 (s, NH₂) has been reported for this compound.[2] |

| H5, H8 | 2.5 - 3.0 | m | These methylene protons are adjacent to the aromatic ring and will likely appear as complex multiplets. A signal at δ = 2.48 (dd, CH₂) has been noted in the literature.[2] |

| H6, H7 | 1.7 - 2.2 | m | These methylene protons are in the middle of the saturated ring and are expected to have overlapping signals. |

Predicted ¹³C NMR Spectral Data

The predicted carbon NMR chemical shifts are summarized below.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C2 | 155 - 165 | The carbon bearing the amino group will be significantly deshielded. |

| C3 | 90 - 100 | The carbon attached to the nitrile group will appear at a relatively upfield position for an sp² carbon. |

| C4 | 135 - 145 | Aromatic methine carbon. |

| C4a | 120 - 130 | Aromatic quaternary carbon. |

| C5 | 25 - 35 | Aliphatic methylene carbon. |

| C6 | 20 - 30 | Aliphatic methylene carbon. |

| C7 | 20 - 30 | Aliphatic methylene carbon. |

| C8 | 25 - 35 | Aliphatic methylene carbon. |

| C8a | 145 - 155 | Aromatic quaternary carbon. |

| -C≡N | 115 - 125 | The nitrile carbon signal is a key identifier. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumental Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Spectral Width: 16 ppm

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more (depending on sample concentration)

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C≡N Stretch (Nitrile) | 2210 - 2260 | Medium to Strong |

| C=C Stretch (Aromatic) | 1600 - 1650 | Medium |

| C=N Stretch (in ring) | 1600 - 1650 | Medium |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

A reported IR absorption at 2211 cm⁻¹ for the nitrile group and 1650 cm⁻¹ for the C=N bond are consistent with these expectations.[2]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₃), the expected molecular weight is approximately 173.10 g/mol .

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 173.

-

Isotope Peaks: Due to the natural abundance of ¹³C, a small M+1 peak at m/z = 174 is also expected.

-

Fragmentation: Common fragmentation pathways may include the loss of HCN (m/z = 27), NH₂ (m/z = 16), or cleavage of the saturated ring.

Experimental Protocol for MS Data Acquisition (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that often leads to significant fragmentation, providing valuable structural information.

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

A cohesive approach to analyzing the data from these different spectroscopic techniques is crucial for a confident structure confirmation.

Sources

A Technical Guide to the Crystal Structure Analysis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its Derivatives

Abstract

The 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold is a cornerstone in medicinal chemistry, serving as a vital precursor for a diverse range of bioactive molecules with potential therapeutic applications, including anticancer, antimalarial, and antifungal agents.[1] Understanding the precise three-dimensional architecture of this scaffold and its derivatives is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the state-of-the-art methodology for the crystal structure analysis of the title compound and its analogs. By integrating field-proven insights with rigorous scientific principles, this document details the complete workflow, from chemical synthesis and single-crystal growth to X-ray diffraction data acquisition, structure solution, and detailed analysis of intermolecular interactions.

Introduction: The Significance of Structural Elucidation

The quinoline ring system is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[2][3] The partially saturated this compound core, in particular, offers a versatile platform for chemical modification, making it a frequent starting point for generating compound libraries.[1][4] Research has shown that derivatives from this core exhibit promising biological activities, such as inhibiting tubulin polymerization in cancer cells or acting as antimalarial agents by disrupting heme detoxification in parasites.[1][5]

A detailed crystallographic analysis is crucial for moving beyond two-dimensional chemical representations to a nuanced understanding of a molecule's spatial arrangement, conformation, and the non-covalent interactions that govern its behavior in the solid state.[6] This knowledge is indispensable for:

-

Validating Molecular Structure: Unambiguously confirming the chemical identity and stereochemistry of a synthesized compound.

-

Understanding Structure-Activity Relationships (SAR): Correlating specific structural features (e.g., the orientation of functional groups) with biological efficacy.

-

Informing Computational Modeling: Providing accurate, experimentally-derived geometries for molecular docking and other in-silico studies.[7]

-

Guiding Drug Formulation: Understanding crystal packing and polymorphism, which influences critical properties like solubility and bioavailability.

This guide will use the crystal structure of a closely related analog, 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile , as a case study to illustrate the principles and protocols of the analytical process, as a complete dataset for the parent compound is not publicly available.[8]

Synthesis and High-Quality Crystal Growth

The foundation of any successful crystal structure analysis is the availability of high-purity material and single crystals of suitable size and quality.

The Causality of Synthesis: A Multicomponent Approach

The synthesis of the tetrahydroquinoline scaffold is often achieved through a one-pot, multicomponent reaction, a strategy prized in medicinal chemistry for its efficiency and atom economy. A common approach involves the condensation of a cyclic ketone (cyclohexanone), an active methylene compound (malononitrile), and an aldehyde.[7][8] This reaction is a variation of the Gewald aminothiophene synthesis, which proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of the ketone enamine and subsequent cyclization.[9][10] This choice of reaction is strategic; it allows for rapid diversification of the scaffold by simply varying the aldehyde reactant to install different substituents at the 4-position of the quinoline ring.

Experimental Protocol: Synthesis of a Representative Analog

The following protocol is adapted from the synthesis of 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile.[8]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Acetaldehyde

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

To a solution of cyclohexanone (10 mmol) and malononitrile (10 mmol) in 20 mL of absolute ethanol, add a catalytic amount of piperidine (0.5 mL).

-

Add acetaldehyde (10 mmol) dropwise to the mixture while stirring at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.

The Art of Crystallization: From Molecule to Measurable Crystal

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage molecules to slowly and orderly assemble into a well-defined lattice.[11] A crystal size of 0.1-0.3 mm in all dimensions is typically ideal.[11]

Causality Behind Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated, and no crystals will form. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals. Slow evaporation is the simplest method; as the solvent evaporates, the solution becomes supersaturated, and crystals begin to nucleate and grow.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

-

Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like ethyl acetate/hexane) in a small, clean vial.

-

Gently warm the solution if necessary to ensure the compound is fully dissolved.

-

Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

-

Cover the vial with a cap or parafilm, and pierce it with a needle a few times to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined, single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13] It provides exact measurements of bond lengths, bond angles, and the unit cell parameters that define the crystal lattice.[14]

The Experimental Workflow

The process of determining a crystal structure is a systematic workflow. Each step builds upon the last, from initial data collection to the final, validated structural model. The trustworthiness of the final structure is ensured by cross-validation and quality metrics at each stage.

Protocol: Data Collection, Solution, and Refinement

This protocol outlines the generalized steps using modern diffractometers and software suites like SHELXTL or Olex2.[15][16][17]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The mounted crystal is placed on the diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal.[12] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[18] A full sphere or hemisphere of data is collected to ensure completeness.[12]

-

Data Reduction: The raw diffraction data frames are integrated and processed. This step corrects for experimental factors (like Lorentz and polarization effects) and yields a list of reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution: This is the critical step of solving the "phase problem." Direct methods or Patterson methods are used to determine the initial positions of the heavier atoms. Software like SHELXS is commonly used for this purpose.[15]

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization algorithm (e.g., SHELXL).[15] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using tools like checkCIF. Key metrics such as the R-factor (residual factor), goodness-of-fit (GooF), and residual electron density are checked to ensure the quality and accuracy of the model. The final structure is often visualized using programs like ORTEP (Oak Ridge Thermal-Ellipsoid Plot Program) to show the atoms as ellipsoids representing their thermal motion.[19][20]

Structural Interpretation: A Case Study

As a working example, we will discuss the key structural features reported for 2-amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile .[8]

Crystallographic Data

Summarizing the crystallographic data in a standardized table is essential for reporting and comparison.

| Parameter | Value (for 4-methyl analog[8]) |

| Chemical Formula | C₁₁H₁₃N₃ |

| Formula Weight | 187.24 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.123(4) |

| b (Å) | 8.456(5) |

| c (Å) | 9.012(5) |

| α (°) | 88.45(3) |

| β (°) | 74.34(3) |

| γ (°) | 68.12(3) |

| Volume (ų) | 483.2(5) |

| Z (molecules/unit cell) | 2 |

| Final R indices [I>2σ(I)] | R1 = 0.065 |

| Goodness-of-Fit (GooF) | 1.03 |

Molecular Geometry and Conformation

The analysis of the 4-methyl derivative reveals that the tetrahydroquinoline ring system is not planar. The cyclohexene moiety adopts a conformation that minimizes steric strain, typically a half-chair or sofa conformation. The bond lengths and angles within the molecule are generally within the expected ranges for sp² and sp³ hybridized C and N atoms. An ORTEP diagram, like those seen for similar structures, would depict the atoms as ellipsoids, with their size and shape indicating the magnitude and direction of thermal vibration.[21]

Supramolecular Architecture: The Primacy of Hydrogen Bonding

The way molecules pack together in a crystal is governed by a delicate balance of intermolecular forces.[22] For the title compound and its analogs, hydrogen bonding is a dominant directional force that dictates the supramolecular assembly.[23][24]

In the crystal structure of the 4-methyl analog, the primary interaction is a classic hydrogen bond between the amino group (-NH₂) of one molecule and the nitrogen atom of the quinoline ring of a neighboring molecule (N-H···N).[8] This interaction links the molecules into centrosymmetric dimers. This specific pattern is described using graph-set notation as an R²₂(8) ring motif, meaning it is a ring formed by two hydrogen-bond donors and two acceptors, encompassing 8 atoms.[8]

A second, weaker hydrogen bond also exists between the amino group and the cyano nitrogen (N-H···N≡C), further stabilizing the crystal packing.[8] Understanding these specific interactions is vital, as they mimic the types of interactions the molecule might form with a biological target, such as an enzyme or receptor.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

To gain a more quantitative understanding of all close contacts in the crystal packing, Hirshfeld surface analysis is an invaluable computational tool.[25] This method maps the intermolecular contacts onto a 3D surface around the molecule. The surface is colored to indicate contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.[25]

The analysis generates 2D "fingerprint plots" that summarize the percentage contribution of different types of contacts to the overall crystal packing.[25][26] For quinoline derivatives, the major contributions typically come from:

-

H···H contacts: Representing van der Waals interactions, often comprising the largest percentage of the surface.[27]

-

C···H/H···C contacts: Indicative of C-H···π interactions.[25]

-

N···H/H···N contacts: Highlighting the crucial hydrogen bonds.[26]

| Contact Type | Typical Contribution (%) | Significance |

| H···H | 40 - 70% | Dominant, non-directional van der Waals forces.[27] |

| C···H / H···C | 10 - 25% | C-H···π interactions, important for packing.[28] |

| N···H / H···N | 10 - 20% | Key directional hydrogen bonds.[26] |

Implications for Drug Design and Development

The precise structural data obtained from this analysis directly fuels the drug discovery pipeline.

-

Pharmacophore Modeling: The determined 3D structure and the location of hydrogen bond donors and acceptors are essential for building pharmacophore models. These models define the key features a molecule must possess to bind to its biological target.

-

Structure-Based Drug Design: The crystal structure can be used as a starting point for docking studies, where virtual libraries of new derivatives are computationally screened for their potential to bind to a target protein.[7] Knowledge of the existing hydrogen bond network can guide the design of new analogs that make more favorable interactions.

-

Physicochemical Property Optimization: Understanding the crystal packing can provide insights into a compound's melting point, stability, and solubility. By modifying functional groups, medicinal chemists can disrupt or enhance certain crystal packing interactions to optimize these properties for better drug performance.

Conclusion

The crystal structure analysis of this compound and its derivatives is a powerful, multi-step process that yields invaluable information for the fields of chemistry and drug development. Through a logical workflow encompassing synthesis, crystallization, and single-crystal X-ray diffraction, it is possible to move from a simple chemical formula to a complete, three-dimensional understanding of molecular structure and intermolecular interactions. This detailed structural knowledge is not merely an academic exercise; it is a critical tool that enables scientists to make informed decisions in the design and optimization of the next generation of therapeutic agents.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Current Organic Chemistry. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Thieme. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts, 13(07), 0684. Retrieved from [Link]

-

Tighadouini, S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1201. Retrieved from [Link]

-

El-Gazzar, M. G., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

PubMed. (2025). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Chemistry & Biodiversity. Retrieved from [Link]

-

PubMed. (2022). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexa-hydro-quinoline derivative. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent. Retrieved from [Link]

-

Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube. Retrieved from [Link]

-

Cambridge University Press. (2014). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Powder Diffraction, 29(1), 53-57. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]

-

ResearchGate. (2014). How do you get an ORTEP diagram representation using XRD or FTIR?. Retrieved from [Link]

-

MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(23), 7196. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Crystal Structures of 2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and 2-Amino-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

PubMed. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 19(24), 6939-42. Retrieved from [Link]

-

Youssif, B. G. M., et al. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 13(7), 846-860. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). Resources – Crystallography Center. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

-

MDPI. (2016). Analysis of Hydrogen Bonds in Crystals. Crystals, 6(5), 56. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (2025). How to: Search Scientific Literature with the Cambridge Structural Database (CSD). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

-

ACS Publications. (2021). Role of Hydrogen Bonding in Crystal Structure and Luminescence Properties of Melem Hydrates. ACS Omega, 6(48), 32543-32549. Retrieved from [Link]

-

Steemit. (n.d.). Tutorial for the use of the SHELXTL program, for the elucidation of structures in crystallography. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

RSC Publishing. (2022). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Synthesis and Crystal Structure of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1, 4, 5, 6, 7, 8-hexahydroquinoline-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Retrieved from [Link]

-

IUCr Journals. (n.d.). COMPUTING IN MODELLING, ANALYSIS & DESIGN. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2011). 6-Amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o168. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2007). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl)-5-oxo-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2509–o2510. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Powder Diffraction | Cambridge Core [cambridge.org]

- 3. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benthamscience.com [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. pulstec.net [pulstec.net]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. Resources – Crystallography Center [labs.utdallas.edu]

- 17. steemit.com [steemit.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.iucr.org [journals.iucr.org]

- 21. researchgate.net [researchgate.net]

- 22. books.rsc.org [books.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis, characterization, crystal structure and Hirshfeld surface analysis of a hexa-hydro-quinoline derivative: tert-butyl 4-([1,1'-biphen-yl]-4-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexa-hydro-quinoline-3-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Crystallographic Study, Hirshfeld Surface Analysis, Energy Frameworks, and DFT Calculation of Quinoline-4-Ester Derivatives as Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role that physicochemical properties play in drug development, this document outlines detailed protocols and the scientific rationale behind them. From fundamental solubility assessments in various media to rigorous forced degradation studies under diverse stress conditions, the methodologies presented herein are designed to establish a thorough understanding of the molecule's behavior. This guide emphasizes a systematic, evidence-based approach to generating reliable data essential for formulation development, regulatory submissions, and ensuring the safety and efficacy of potential therapeutic agents.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent upon a thorough understanding of its fundamental properties. Among these, solubility and stability are paramount. This compound, as a member of the quinoline class of compounds, presents a unique set of characteristics that warrant detailed investigation. Quinoline and its derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] However, their therapeutic potential can only be realized if they can be formulated into a stable and bioavailable dosage form.

This guide serves as a practical, hands-on manual for scientists tasked with characterizing this molecule. It moves beyond simple procedural descriptions to explain the underlying principles of each experimental choice, thereby empowering researchers to not only execute the protocols but also to interpret the results with a high degree of confidence. The ultimate goal is to build a robust data package that elucidates the intrinsic stability of the molecule, identifies potential degradation pathways, and informs the development of a stable and effective drug product.[2][3]

Physicochemical Properties of this compound

A foundational understanding of the molecule's inherent properties is the first step in any comprehensive solubility and stability program.

-

Chemical Structure: The molecule consists of a fused benzene and pyridine ring system, characteristic of quinoline, with a partially saturated cyclohexane ring. Key functional groups include a primary amine (-NH2) and a nitrile (-C≡N) group. These groups are expected to influence the molecule's polarity, hydrogen bonding capacity, and susceptibility to chemical degradation.

-

Appearance: Typically a solid at room temperature, the color can range from off-white to pale yellow.[1] Any change in color during stability studies can be an early indicator of degradation.

-

Molecular Formula and Weight: C10H11N3; Molecular Weight: 173.22 g/mol . Accurate molecular weight is crucial for preparing solutions of known concentrations and for mass spectrometry-based analytical methods.

Comprehensive Solubility Assessment

Aqueous and non-aqueous solubility are critical determinants of a drug's absorption and bioavailability. The following protocols are designed to provide a thorough solubility profile.

Rationale for Solvent Selection

The choice of solvents is strategic. Water is the primary solvent to assess aqueous solubility. Biologically relevant buffers (pH 1.2, 4.5, and 6.8) are chosen to mimic the physiological environments of the gastrointestinal tract. Organic solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide) are used to understand the molecule's general solubility characteristics, which is vital for developing analytical methods and potential formulations.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the saturation concentration of the compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | [Insert Data] |

| pH 1.2 Buffer | 37 | [Insert Data] |

| pH 4.5 Buffer | 37 | [Insert Data] |

| pH 6.8 Buffer | 37 | [Insert Data] |

| Methanol | 25 | [Insert Data] |

| Ethanol | 25 | [Insert Data] |

| Acetonitrile | 25 | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] |

In-Depth Stability Studies: A Forced Degradation Approach

Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation.[2][4][5] This approach is invaluable for:

-

Identifying likely degradation products.[2]

-

Developing and validating stability-indicating analytical methods.[2][5]

The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[6][7][8][9][10]

Experimental Workflow: Forced Degradation

The following diagram illustrates the general workflow for a forced degradation study.

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] If no degradation is observed, more strenuous conditions (e.g., higher temperature, longer exposure) may be necessary.

Hydrolysis is a common degradation pathway for many pharmaceuticals.[3]

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent and add 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a specified time.

-

At various time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.

-

-

Base Hydrolysis:

-

Follow the same procedure as acid hydrolysis, but use 0.1 M sodium hydroxide.

-

Neutralize samples with a suitable acid (e.g., 0.1 M HCl) before analysis.

-

-

Protocol:

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Protocol:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

At specified intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

Photostability testing is a crucial component of stability studies and is guided by ICH Q1B.[11]

-

Protocol:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light.

-

A control sample should be protected from light.

-

After the specified exposure, analyze both the exposed and control samples by HPLC.

-

Data Presentation: Summary of Forced Degradation Results

A summary table is essential for comparing the stability of the compound under different stress conditions.

| Stress Condition | Conditions | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | [Data] | [Data] | [Data] |

| Oxidation | 3% H2O2, RT, 48h | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C, 7 days | [Data] | [Data] | [Data] |

| Photolytic (Solution) | ICH Q1B | [Data] | [Data] | [Data] |

Analytical Methodologies: The Key to Accurate Data

A robust, stability-indicating analytical method is the foundation of any reliable solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the most common technique.

HPLC Method Development and Validation

The goal is to develop a method that can separate the parent compound from all potential degradation products and impurities.

-

Column: A C18 column is a common starting point for reverse-phase chromatography.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Characterization of Degradation Products

Identifying the structure of major degradation products is crucial for understanding the degradation pathways and assessing the safety of the drug product.

-

LC-MS/MS: Liquid Chromatography-Mass Spectrometry is a powerful tool for obtaining the molecular weight and fragmentation pattern of impurities, which aids in structure elucidation.

Conclusion: Synthesizing the Data for Drug Development

The solubility and stability data generated through these studies are not merely academic exercises. They are critical inputs for key drug development decisions:

-

Formulation Development: The solubility data will guide the selection of excipients and the development of a suitable dosage form (e.g., tablet, capsule, solution).

-

Packaging and Storage: The stability data will inform the choice of packaging materials and the recommended storage conditions to ensure the product's shelf life.

-

Regulatory Submissions: A comprehensive data package on solubility and stability is a mandatory component of any regulatory submission to agencies like the FDA and EMA.[3]

By following the systematic and scientifically-grounded approach outlined in this guide, researchers can build a comprehensive understanding of the physicochemical properties of this compound, thereby paving the way for its successful development as a potential therapeutic agent.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Patel, Y., & Shah, N. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4667-4674. Retrieved from [Link]

-

Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Retrieved from [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

European Medicines Agency. (2023, September 28). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from [Link]

-

ProQuest. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents. Retrieved from [Link]

-

Ambinter. (n.d.). Compound 2-amino-4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Retrieved from [Link]

-

International Journal for Multidisciplinary Research. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 5. acdlabs.com [acdlabs.com]

- 6. scribd.com [scribd.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. snscourseware.org [snscourseware.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Reactivity of the Amino and Nitrile Groups in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the amino and nitrile functionalities in 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile. This versatile heterocyclic scaffold is a valuable building block in medicinal chemistry, primarily due to the dual reactivity of its enaminonitrile moiety. This document will delve into the nuanced chemical behavior of both the amino and nitrile groups, exploring their participation in a variety of chemical transformations. The influence of the tetrahydroquinoline ring system on the electronic and steric properties of these functional groups will be a central theme. This guide will provide detailed mechanistic insights, field-proven experimental protocols, and quantitative data to empower researchers in their drug discovery and development endeavors.

Introduction: The Strategic Importance of the Enaminonitrile Moiety

This compound is a prominent member of the 2-amino-3-cyanopyridine family of compounds.[1][2] Its structure is characterized by a partially saturated quinoline core, which imparts a three-dimensional character, and a synthetically versatile enaminonitrile functional group. The juxtaposition of a nucleophilic amino group and an electrophilic nitrile group, conjugated through a double bond, confers a rich and diverse reactivity profile to the molecule. This unique arrangement allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic systems with potential pharmacological activity.[3]

The partially saturated nature of the tetrahydroquinoline ring system influences the reactivity of the enaminonitrile moiety by altering its electronic and steric environment compared to its fully aromatic analogue, 2-aminoquinoline-3-carbonitrile. This guide will explore these effects and provide a detailed examination of the reactivity of both the amino and nitrile groups.

Reactivity of the 2-Amino Group: A Gateway to Fused Heterocycles

The 2-amino group in this compound is a potent nucleophile, readily participating in a variety of chemical transformations. Its reactivity is central to the construction of fused heterocyclic systems, which are of significant interest in drug discovery.

Cyclization Reactions: Building Pyrimido[4,5-b]quinolines

The most prominent reaction of the 2-amino group in this scaffold is its participation in cyclization reactions with various electrophiles to form fused pyrimido[4,5-b]quinoline derivatives. These compounds are analogues of biologically important purines and have been investigated for a range of therapeutic applications.

Figure 1: Cyclization reactions of the amino group.

2.1.1. Reaction with Formamide

Heating this compound with formamide is a common method for the synthesis of 4-aminopyrimido[4,5-b]quinolines. The reaction proceeds through an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization onto the nitrile group.

2.1.2. Reaction with Urea and Thiourea

Condensation with urea or thiourea provides access to 4-amino-2(1H)-oxopyrimido[4,5-b]quinolines and 4-amino-2(1H)-thioxopyrimido[4,5-b]quinolines, respectively. These reactions are typically carried out in the presence of a base, such as sodium ethoxide.

2.1.3. Reaction with Acetyl Chloride

Acylation of the amino group with acetyl chloride, followed by intramolecular cyclization, leads to the formation of 2-methyl-4(3H)-oxopyrimido[4,5-b]quinolines.

N-Alkylation and N-Acylation

While cyclization reactions are predominant, the amino group can also undergo standard N-alkylation and N-acylation reactions.

2.2.1. N-Alkylation

N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base. However, care must be taken to control the degree of alkylation, as over-alkylation to the secondary amine is possible. Reductive amination of related quinolines to N-alkyl tetrahydroquinolines has also been reported and presents a viable synthetic route.[4]

2.2.2. N-Acylation